molecular formula C8H6BrNS2 B1289472 6-Bromo-2-(methylthio)benzo[d]thiazole CAS No. 474966-97-7

6-Bromo-2-(methylthio)benzo[d]thiazole

Cat. No. B1289472
CAS RN: 474966-97-7
M. Wt: 260.2 g/mol
InChI Key: HTHXCBXPHYBLOQ-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylthio)benzo[d]thiazole is a chemical compound with the linear formula C8H6BrNS2 . It has a molecular weight of 260.18 .


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-1,3-benzothiazol-2-yl methyl sulfide . The InChI code is 1S/C8H6BrNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, specific physical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 6-Bromo-2-(methylthio)benzo[d]thiazole, have been found to exhibit antioxidant activity . These compounds can neutralize free radicals, which are harmful to biological systems, thereby preventing oxidative stress-related diseases.

Analgesic Activity

Thiazole compounds have been reported to possess analgesic properties . This means they can be used in the development of pain-relieving drugs.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory effects . They can potentially be used in the treatment of inflammation-related conditions.

Antimicrobial Activity

Thiazole compounds have shown antimicrobial properties . They can inhibit the growth of or kill microorganisms, making them potential candidates for the development of new antimicrobial drugs.

Antifungal Activity

Similar to their antimicrobial activity, thiazole derivatives have demonstrated antifungal properties . They can be used in the development of antifungal drugs.

Antiviral Activity

Thiazole compounds have been found to exhibit antiviral activity . They can inhibit the replication of viruses, making them potential candidates for the development of antiviral drugs.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activities . For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer .

Quorum Sensing Inhibitors

Thiazole derivatives have been found to inhibit quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density in bacteria. Inhibiting quorum sensing can prevent bacteria from coordinating certain behaviors, including virulence.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapors or mist .

properties

IUPAC Name

6-bromo-2-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHXCBXPHYBLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591715
Record name 6-Bromo-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(methylthio)benzo[d]thiazole

CAS RN

474966-97-7
Record name 6-Bromo-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 2-(methylthio)-1,3-benzothiazole (5.00 g, 27.58 mmol) in CHCl3 (85 mL) in a NaCl-ice water bath, bromine (4.24 mL, 82.8 mmol) was slowly added dropwise, followed by acetic acid (30 mL). The mixture was stirred at rt overnight. The white solid was filtered and then dissolved in EtOAc (200 mL). Saturated, aqueous Na2CO3 (200 mL) was added and the organic layer was separated, dried over MgSO4 and concentrated to dryness. Desired product (5.0 g, 70%) was obtained. 1H NMR (400 MHz, DMSO-d6) δ8.30 (s, 1H), 7.76 (d, 1H), 7.59 (d, 1H), 2.79 (s, 3H); LC-MS m/z [M+H]+ 260.2 & 262.1, RT 3.65 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.24 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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